

Validating the Cleavability of Maleimide-PEG2-hydrazide TFA Linker: A Comparative Guide

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Compound of Interest

Compound Name: Maleimide-PEG2-hydrazide TFA

Cat. No.: B11931863

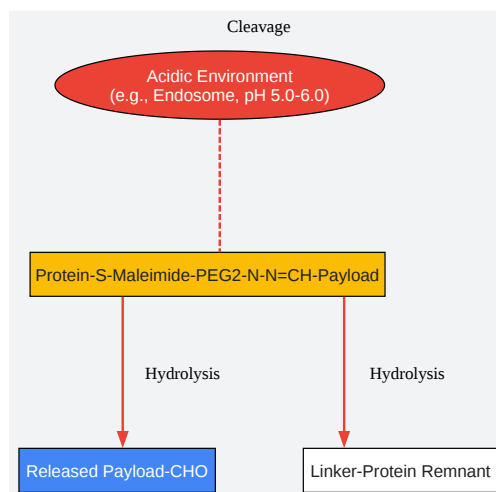
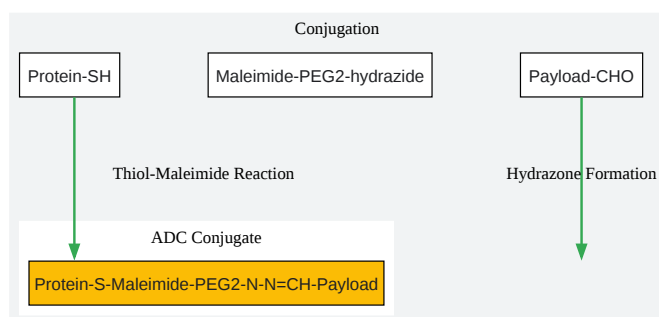
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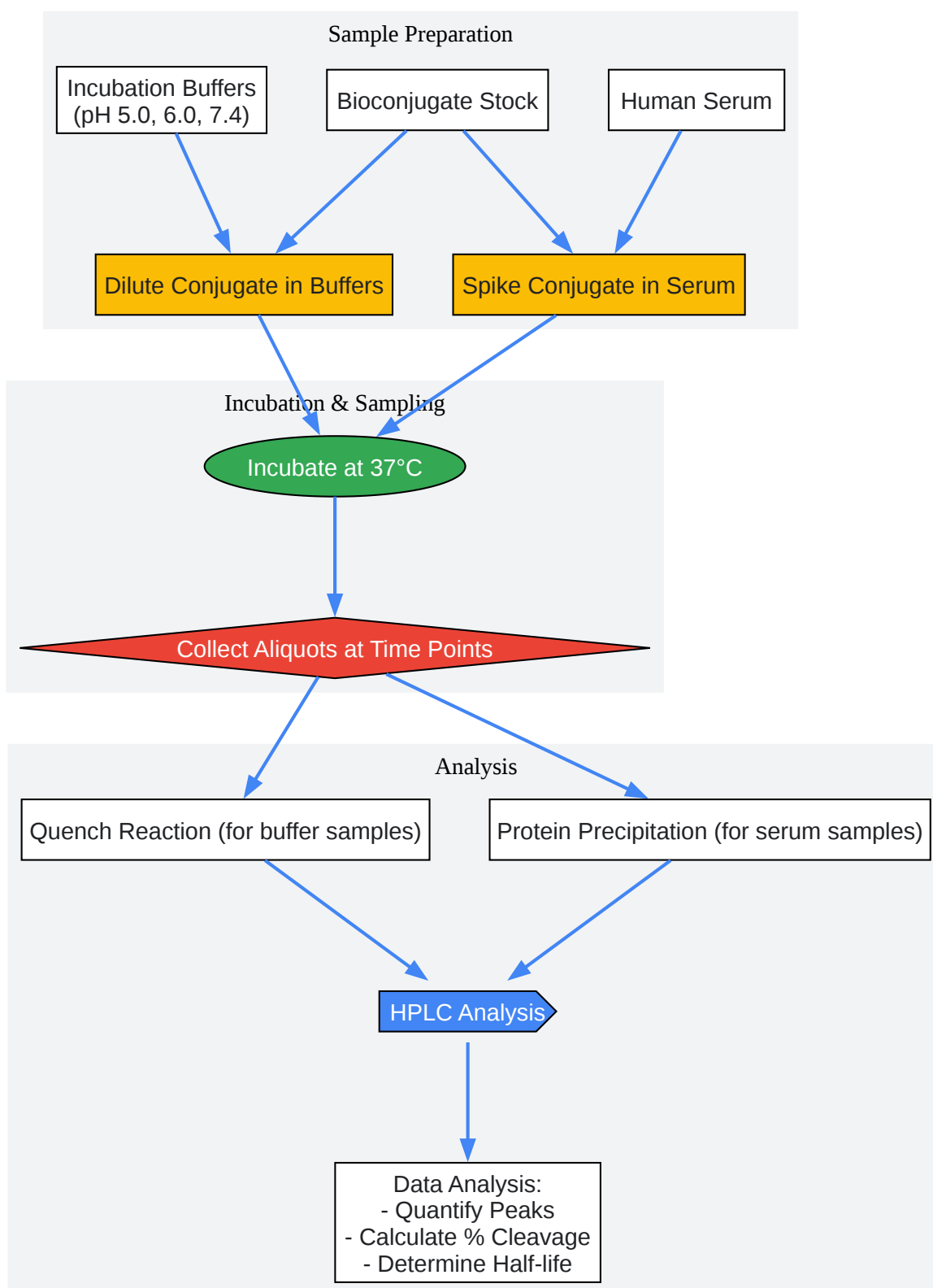
This guide provides a comprehensive analysis of the **Maleimide-PEG2-hydrazide TFA** linker, focusing on its cleavability, a critical attribute for its application in bioconjugation and drug delivery systems. We present a comparative overview with alternative linkers and offer detailed experimental protocols for validation, supported by visual workflows, to aid researchers in their selection and application of this linker.

Mechanism of Cleavage: Hydrolysis of the Hydrazone Bond

The **Maleimide-PEG2-hydrazide TFA** linker is a popular choice in bioconjugation due to its ability to form a stable linkage under physiological conditions while offering a mechanism for controlled cleavage. The core of its cleavability lies in the hydrazone bond, which is susceptible to hydrolysis under acidic conditions. This pH-dependent cleavage allows for the release of conjugated payloads in specific cellular environments, such as the acidic milieu of endosomes and lysosomes, making it an attractive option for intracellular drug delivery.

The maleimide group facilitates covalent attachment to thiol-containing molecules like cysteine residues on proteins, while the hydrazide group reacts with aldehydes or ketones to form the cleavable hydrazone linkage. The PEG2 spacer enhances solubility and reduces steric hindrance.





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